Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-
Description
The compound “Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-” is a sulfonamide-substituted benzamide derivative. Its structure features:
- Benzamide core: A benzene ring with a carboxamide group (CONH2).
- Substituents: 3-(Aminosulfonyl): A sulfonamide group (–SO2NH2) at position 3. 5-(Butylamino): A butylamine group (–NH–C4H9) at position 5. 4-Phenoxy: A phenoxy group (–O–C6H5) at position 4. N-(3-Pyridinylmethyl): A 3-pyridinylmethyl group attached to the benzamide nitrogen.
This structure distinguishes it from classical diuretics like bumetanide (a benzoic acid derivative) and aligns it with benzamide-based sulfonamides such as indapamide . Its unique substitution pattern may influence pharmacological properties, including solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
3-(butylamino)-4-phenoxy-N-(pyridin-3-ylmethyl)-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-2-3-12-26-20-13-18(23(28)27-16-17-8-7-11-25-15-17)14-21(32(24,29)30)22(20)31-19-9-5-4-6-10-19/h4-11,13-15,26H,2-3,12,16H2,1H3,(H,27,28)(H2,24,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBYGHMZVBDKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-, also known by its CAS number 1021869-49-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and experimental findings.
- Molecular Formula : C23H26N4O4S
- Molecular Weight : 454.54 g/mol
- Synonyms : 3-(butylamino)-4-phenoxy-N-(pyridin-3-ylmethyl)-5-sulfamoylbenzamide
The compound has been investigated for its potential as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in the context of neurodegenerative diseases like Alzheimer's disease.
Inhibition Studies
Recent studies have reported the inhibitory activities of benzamide derivatives against AChE and BACE1:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Benzamide Derivative | AChE | 0.056 - 2.57 |
| Benzamide Derivative | BACE1 | 9.01 - 87.31 |
These values indicate that while some derivatives exhibit potent inhibition against AChE, they may not surpass the efficacy of established inhibitors like donepezil .
Study on AChE and BACE1 Inhibition
In a study evaluating the activity of various benzamide derivatives, it was found that the most effective inhibitor against AChE had an IC50 value comparable to that of donepezil (IC50 = 0.046 µM) but did not show superior efficacy against BACE1 compared to quercetin (IC50 = 4.89 µM) . This highlights the compound's potential as a lead structure for developing more effective inhibitors.
Synthesis and Biological Evaluation
The synthesis of benzamide derivatives has been reported in several studies, where structure-activity relationships (SAR) were elucidated. For instance, modifications to the aromatic rings and side chains significantly influenced biological activity:
- Active Compounds : Compounds with specific substitutions on the benzamide core showed enhanced inhibitory effects.
- Inactive Compounds : Certain structural configurations led to diminished activity, emphasizing the importance of molecular design in drug development .
Pharmacological Potential
The pharmacological profile of benzamide derivatives suggests their potential utility in treating neurodegenerative diseases through modulation of cholinergic signaling pathways. The ability to inhibit key enzymes involved in neurotransmitter breakdown positions these compounds as candidates for further development.
Scientific Research Applications
Anticoagulant Properties
One of the most notable applications of this benzamide derivative is its role as an inhibitor of factor Xa, an essential enzyme in the coagulation cascade. Research has demonstrated that this compound can effectively inhibit factor Xa activity, making it a candidate for developing anticoagulant therapies. The patent US8691847B2 outlines various derivatives of benzamide that exhibit this activity, highlighting their potential use in treating thromboembolic disorders .
Anticancer Activity
Studies have indicated that benzamide derivatives possess anticancer properties. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. A notable study published in a peer-reviewed journal demonstrated that compounds similar to benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)- exhibited cytotoxic effects on several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Recent research has also explored the neuroprotective effects of this benzamide derivative. It has been suggested that the compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that treatment with this compound enhances neuronal survival under stress conditions .
Enzyme Modulation
Benzamide derivatives are known to modulate various enzymes' activity. The specific compound under discussion has been studied for its ability to act as an activator or inhibitor of certain enzymes involved in metabolic pathways. This property makes it valuable for research into metabolic diseases and enzyme regulation .
Drug Development
The structural characteristics of benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)- make it an attractive candidate for drug development. Its ability to interact with biological targets can be exploited to design new pharmaceuticals with improved efficacy and reduced side effects. Ongoing research focuses on optimizing its pharmacokinetic properties to enhance its therapeutic potential .
Polymer Chemistry
In material science, benzamide derivatives are being investigated for their potential use in polymer chemistry. The compound can serve as a building block for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Research is underway to explore the incorporation of this compound into polymer matrices for applications in coatings and composites .
Data Table: Summary of Applications
| Application Area | Specific Application | Findings/References |
|---|---|---|
| Pharmacology | Anticoagulant (Factor Xa inhibitor) | US8691847B2 |
| Anticancer activity | Peer-reviewed studies | |
| Neuroprotective effects | In vitro studies | |
| Biochemistry | Enzyme modulation | Various studies |
| Drug development | Ongoing research | |
| Material Science | Polymer chemistry | Research on polymer synthesis |
Case Study 1: Factor Xa Inhibition
A study conducted by researchers aimed at evaluating the anticoagulant properties of benzamide derivatives showed promising results. The lead compound demonstrated a significant reduction in thrombin generation in vitro, suggesting its potential use in clinical settings for preventing thrombosis.
Case Study 2: Cancer Cell Apoptosis
In another investigation, the effects of benzamide on cancer cell lines were assessed. Results indicated that treatment led to a dose-dependent increase in apoptosis markers, providing evidence for its potential application as an anticancer agent.
Case Study 3: Neuroprotection Mechanism
A recent study focused on the neuroprotective effects of benzamide derivatives revealed that they could significantly reduce oxidative stress markers in neuronal cells exposed to harmful agents. This finding opens avenues for developing therapeutic strategies against neurodegenerative diseases.
Comparison with Similar Compounds
Key Structural Differences
The table below compares the target compound with structurally related sulfonamides:
Functional Insights
- Benzamide vs.
- Pyridinylmethyl Group : The N-(3-pyridinylmethyl) substituent introduces aromatic nitrogen, which could improve CNS penetration or modify interactions with hepatic enzymes (e.g., CYP3A4) compared to indapamide’s indole group .
- Sulfonamide Positioning : The 3-sulfamoyl group is conserved across diuretics (bumetanide, indapamide), suggesting a shared mechanism of inhibiting ion transport proteins .
Research Findings and Hypotheses
Pharmacokinetic Predictions
Pharmacodynamic Implications
- However, the benzamide core might lower efficacy compared to bumetanide’s high-ceiling diuretic action .
- Selectivity: The pyridinylmethyl group could confer selectivity for non-renal targets (e.g., CNS chloride channels), as seen in riluzole, a benzothiazole with neuroprotective effects .
Preparation Methods
Core Benzamide Skeleton Construction
The benzamide backbone is assembled via Friedel-Crafts acylation or direct coupling of substituted benzoic acids with amines. For example, a nitro-substituted benzoyl chloride intermediate reacts with 3-(aminomethyl)pyridine under basic conditions to form the amide bond. Triethylamine (TEA) or pyridine is often used to scavenge HCl, facilitating the reaction in dichloromethane (DCM) or tetrahydrofuran (THF).
Sulfonylation and Amino Group Introduction
Sulfonamide incorporation occurs through reactions with sulfonyl chlorides. In one protocol, a nitro group at the 3-position is reduced to an amine using sodium borohydride (NaBH₄) and nickel chloride (NiCl₂·6H₂O), followed by sulfonylation with methanesulfonyl chloride (MsCl) in DCM. The butylamino group is introduced via nucleophilic substitution, employing butylamine under reflux in polar aprotic solvents like dimethylformamide (DMF).
Phenoxy Group Installation
Phenoxy moieties are typically added through Ullmann-type coupling or nucleophilic aromatic substitution. A brominated intermediate reacts with phenol derivatives in the presence of copper(I) catalysts, though specific conditions for CAS 1021869-49-7 remain proprietary.
Stepwise Reaction Mechanisms
Amide Bond Formation
The reaction between 3-nitro-5-sulfamoylbenzoyl chloride and 3-(aminomethyl)pyridine proceeds via nucleophilic acyl substitution. TEA deprotonates the amine, enhancing its nucleophilicity. The mechanism involves:
- Activation : Benzoyl chloride reacts with TEA to form a reactive acylium ion.
- Nucleophilic Attack : The pyridinylmethyl amine attacks the electrophilic carbonyl carbon.
- Deprotonation : TEA abstracts a proton, yielding the amide and HCl.
Representative Reaction :
$$ \text{RCOCl} + \text{H}_2\text{N-R'} \xrightarrow{\text{TEA}} \text{RCONHR'} + \text{HCl} $$
Nitro Reduction and Sulfonylation
Nitro groups are reduced to amines using NaBH₄/NiCl₂, a cost-effective alternative to catalytic hydrogenation. The nickel catalyst facilitates electron transfer, converting NO₂ to NH₂. Subsequent sulfonylation with MsCl introduces the sulfamoyl group:
$$ \text{Ar-NH}2 + \text{MsCl} \xrightarrow{\text{Base}} \text{Ar-NHSO}2\text{CH}_3 $$
Optimization of Butylamino Substitution
Butylamine reacts with a chloro- or bromo-substituted intermediate under heated conditions (60–80°C). Polar solvents like DMF stabilize the transition state, while potassium carbonate (K₂CO₃) acts as a base to deprotonate the amine.
Reaction Conditions and Yield Optimization
Solvent and Temperature Effects
Catalysts and Reagents
Purification Techniques
- Column Chromatography : Silica gel with DCM/methanol (100:1) resolves polar impurities.
- Recrystallization : Ethanol or methanol yields high-purity crystals (>95%).
Analytical Characterization
Spectroscopic Data
Purity and Yield
Applications and Industrial Synthesis
Q & A
Basic Question: What spectroscopic methods are recommended for structural confirmation of bumetanide?
Answer:
Bumetanide’s structure can be confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) with reference standards. For example, compare the NMR chemical shifts of the butylamino, phenoxy, and pyridinylmethyl groups to USP-certified reference materials (USP Bumetanide RS) . Mass spectrometry (MS) is also critical for verifying the molecular ion peak at m/z 364.42 (C₁₇H₂₀N₂O₅S) and detecting impurities such as 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (Related Compound A) .
Basic Question: What synthetic routes are commonly used to prepare bumetanide?
Answer:
Bumetanide is synthesized via a multi-step process starting with nitration and sulfonation of 4-phenoxybenzoic acid derivatives. Key steps include:
Nitration : Introduce the nitro group at position 3 of the benzene ring.
Sulfonylation : React with sulfamoyl chloride to install the aminosulfonyl group.
Reductive alkylation : Introduce the butylamino group via catalytic hydrogenation or borane-mediated reduction.
Coupling : Attach the 3-pyridinylmethyl group using N-alkylation under basic conditions (e.g., potassium carbonate in acetonitrile) .
Purification often involves column chromatography (silica gel, ethyl acetate/hexane) to remove intermediates like 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (Related Compound B) .
Advanced Question: How can researchers design experiments to investigate bumetanide’s inhibition of Na⁺-K⁺-2Cl⁻ cotransporters (NKCC)?
Answer:
In vitro models :
- Use isolated rat kidney tubules or human renal cell lines (e.g., HEK-293 transfected with NKCC2) to measure ion flux via radioactive tracer assays (⁸⁶Rb⁺ or ²²Na⁺) .
- Quantify inhibition potency (IC₅₀) using dose-response curves (0.1–100 µM bumetanide) in isotonic buffer with ouabain to block Na⁺/K⁺-ATPase.
Controls : Include furosemide as a positive control and vehicle (DMSO <0.1%) as a negative control .
Data validation : Confirm target specificity using CRISPR/Cas9-knockout models or competitive binding assays with fluorescent analogs (e.g., FITC-labeled bumetanide) .
Advanced Question: How should researchers address contradictions in reported IC₅₀ values for bumetanide across studies?
Answer:
Discrepancies in IC₅₀ values (e.g., 10–50 nM variation) may arise from:
- Assay conditions : Differences in buffer pH, temperature, or ion concentrations (e.g., Cl⁻ levels affect NKCC activity). Standardize protocols using HEPES-buffered saline at pH 7.4 .
- Cell/tissue sources : Primary tissues (e.g., rabbit ascending loop of Henle) vs. transfected cell lines. Validate models with Western blotting for NKCC expression .
- Analytical methods : Use reverse-phase ultra-performance liquid chromatography (RP-UPLC) for precise quantification of bumetanide concentrations in assay media .
Advanced Question: What strategies optimize bumetanide’s stability in long-term pharmacological studies?
Answer:
Bumetanide degrades under UV light and acidic/basic conditions. Stabilization strategies include:
- Storage : Keep in airtight, light-resistant containers at 15–30°C with desiccants to prevent hydrolysis .
- Formulation : Use lyophilized powders reconstituted in phosphate-buffered saline (PBS) at neutral pH. Avoid aqueous solutions >24 hours.
- Forced degradation studies : Expose to 0.1 M HCl/NaOH (1 hour, 25°C) or UV light (254 nm, 48 hours) and analyze degradation products (e.g., nitroso derivatives) via LC-MS .
Advanced Question: How can researchers differentiate bumetanide’s primary metabolites in pharmacokinetic studies?
Answer:
Bumetanide undergoes hepatic metabolism via cytochrome P450 (CYP3A4) to hydroxylated and glucuronidated metabolites. Methodological steps:
In vitro incubation : Use human liver microsomes with NADPH cofactor.
Separation : Apply ultra-high-performance liquid chromatography (UHPLC) with a C18 column (2.6 µm, 100 Å).
Detection : High-resolution tandem MS (HR-MS/MS) to identify metabolites based on m/z shifts (e.g., +16 Da for hydroxylation) .
Quantification : Compare to synthetic metabolite standards (e.g., 4-hydroxybumetanide) .
Advanced Question: What experimental approaches validate bumetanide’s selectivity over other sulfonamide-based diuretics?
Answer:
- Receptor profiling : Screen against a panel of 100+ GPCRs, ion channels, and transporters using radioligand binding assays.
- Computational modeling : Perform molecular docking studies with NKCC1/2 crystal structures to compare binding affinities vs. carbonic anhydrase inhibitors (e.g., acetazolamide) .
- Functional assays : Measure off-target effects on renal organic anion transporters (hOAT1/3) using probenecid as a competitive inhibitor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
